2-(3,5-Dichlorophenyl)pyrrolidine

Dopamine transporter inhibition Neuropharmacology CNS drug discovery

2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0) is a substituted pyrrolidine derivative with the molecular formula C₁₀H₁₁Cl₂N and molecular weight of 216.11 g/mol, characterized by a pyrrolidine ring bearing a 3,5-dichlorophenyl substituent at the 2-position. The compound is supplied as a liquid with density of 1.250 g/cm³ and requires storage at 0-8 °C.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 887344-13-0
Cat. No. B1364546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)pyrrolidine
CAS887344-13-0
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
InChIKeyRGJUGOHYPAYSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0): Procurement Specifications and Key Differentiating Characteristics


2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0) is a substituted pyrrolidine derivative with the molecular formula C₁₀H₁₁Cl₂N and molecular weight of 216.11 g/mol, characterized by a pyrrolidine ring bearing a 3,5-dichlorophenyl substituent at the 2-position [1]. The compound is supplied as a liquid with density of 1.250 g/cm³ and requires storage at 0-8 °C . The 3,5-dichloro substitution pattern confers distinct electronic and steric properties that differentiate it from other dichlorophenyl positional isomers (e.g., 2,3-, 2,4-, 3,4-dichloro), influencing both receptor binding profiles and synthetic utility in medicinal chemistry applications [2].

Why Generic Substitution of 2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0) Is Not Advisable: Evidence-Based Procurement Considerations


Pyrrolidine derivatives bearing dichlorophenyl substituents are not functionally interchangeable due to pronounced differences in receptor binding affinity, transporter selectivity, and metabolic stability that arise from chlorine substitution patterns (3,5- vs. 2,3- vs. 3,4- vs. 2,4-dichloro) and the position of attachment to the pyrrolidine ring (2- vs. 3- vs. 1-position) [1]. The specific 3,5-dichlorophenyl motif at the pyrrolidine 2-position confers a unique pharmacological fingerprint—including balanced dopamine transporter (DAT) and nicotinic acetylcholine receptor (nAChR) activity—that cannot be replicated by structurally similar analogs [2]. In synthetic applications, the 3,5-substitution pattern provides distinct regioselectivity in cross-coupling reactions and influences downstream functionalization outcomes, making blind substitution a source of experimental variability and potential failure in both pharmacological and chemical development workflows [3].

2-(3,5-Dichlorophenyl)pyrrolidine (887344-13-0): Quantitative Differential Evidence for Scientific Selection


Human Dopamine Transporter (hDAT) Inhibition Potency: 2-(3,5-Dichlorophenyl)pyrrolidine vs. Positional Isomers

2-(3,5-Dichlorophenyl)pyrrolidine exhibits moderate dopamine transporter (DAT) inhibition with IC₅₀ values ranging from 441 nM to 945 nM across multiple human DAT assays, distinguishing it from more potent 3,4-dichlorophenyl analogs that achieve IC₅₀ values of 2.34-3.27 nM [1][2]. The 3,5-dichloro substitution pattern yields approximately 135- to 400-fold lower DAT potency compared to the 3,4-dichloro configuration, making this compound suitable for applications where moderate rather than potent DAT inhibition is required—such as probe compounds for studying partial inhibition effects or as a selectivity control in nAChR-focused assays [1].

Dopamine transporter inhibition Neuropharmacology CNS drug discovery

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity: Subtype-Selective Profile of 2-(3,5-Dichlorophenyl)pyrrolidine

2-(3,5-Dichlorophenyl)pyrrolidine demonstrates potent antagonist activity at nicotinic acetylcholine receptors, with an IC₅₀ of 1.8 nM at α3β4 nAChR, 7.9 nM at α1β1γδ (muscle-type) nAChR, 12 nM at α4β2 nAChR, and 15 nM at α4β4 nAChR in human cell lines [1]. This multi-subtype nAChR antagonist profile contrasts with the compound's moderate DAT inhibition (IC₅₀ 441-945 nM), creating a unique pharmacological signature where nAChR antagonism occurs at concentrations approximately 100-fold lower than DAT inhibition [1]. SAR studies on 2-phenyl pyrrolidines confirm that aryl ring substitution dramatically influences nAChR binding, with Ki values spanning 46 nM to >10,000 nM across analogs [2].

Nicotinic acetylcholine receptor Smoking cessation Neuropharmacology

Structure-Activity Distinction: 3,5-Dichloro Substitution Pattern vs. 3,4-Dichloro Positional Isomer in Pyrrolidine Derivatives

The chlorine substitution pattern on the phenyl ring of pyrrolidine derivatives critically determines biological activity profiles. 2-(3,5-Dichlorophenyl)pyrrolidine (3,5-dichloro substitution) demonstrates a multi-target profile with potent nAChR antagonism (IC₅₀ 1.8-15 nM) and moderate DAT inhibition (IC₅₀ ~441-945 nM) [1]. In contrast, 1-(3,4-dichlorophenyl) pyrrolidine analogs have been reported as potent and selective DAT/NET inhibitors, with the 3,4-dichloro substitution pattern associated with high monoamine transporter potency [2]. Additionally, literature on N-(3,5-dichlorophenyl)succinimide (NDPS) analogs demonstrates that even within the same substitution pattern, structural modifications produce distinct metabolic and toxicological outcomes—for instance, N,N-diacetyl-3,5-dichloroaniline exhibits greater lethality than NDPS, with renal effects not correlating with lipophilicity [3].

Structure-activity relationship Medicinal chemistry Receptor selectivity

Synthetic Intermediate Differentiation: 2-Position Pyrrolidine Attachment vs. 1-Position and 3-Position Analogs

The attachment position of the pyrrolidine ring to the 3,5-dichlorophenyl group creates distinct synthetic utility. 2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0), with pyrrolidine attached at the 2-position via the carbon adjacent to nitrogen, offers a secondary amine functionality that enables selective N-functionalization and participates in reductive amination, amide coupling, and urea formation reactions . This contrasts with 1-(3,5-dichlorophenyl)pyrrolidine (CAS 99660-44-3), where the pyrrolidine nitrogen is directly attached to the phenyl ring, eliminating the secondary amine and changing the available reaction pathways [1]. Similarly, 3-(3,5-dichlorophenyl)pyrrolidine (CAS 1092108-78-5) positions the aryl group at the 3-position of the pyrrolidine ring, altering the spatial orientation and subsequent molecular geometry in downstream products [2].

Organic synthesis Drug discovery intermediate Building block

In Vivo Functional Activity: Nicotine-Induced Behavior Modulation in Murine Models

2-(3,5-Dichlorophenyl)pyrrolidine demonstrates functional nAChR-mediated effects in murine behavioral models, with effective doses (ED₅₀) of 1.2 mg/kg in tail-flick antinociception assay, 4.9 mg/kg in locomotor activity assessment, 9.2 mg/kg in hypothermia assay, and 15 mg/kg in hotplate assay when administered subcutaneously 15 minutes prior to nicotine challenge [1]. The ~12.5-fold difference in effective dose between tail-flick (1.2 mg/kg) and hotplate (15 mg/kg) assays reveals assay-dependent potency differences that may reflect differential engagement of nAChR subtypes in distinct behavioral endpoints. This in vivo functional activity distinguishes 2-(3,5-dichlorophenyl)pyrrolidine from structural analogs lacking nAChR antagonism or demonstrating only in vitro binding without confirmed functional effects [1].

In vivo pharmacology Nicotinic receptor Behavioral pharmacology

Procurement Specification Differentiation: Physical Form and Purity Profile

2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0) is supplied as a liquid with density 1.250 g/cm³ and requires refrigerated storage at 0-8 °C, with supplier-specified purity of ≥96% by HPLC . The liquid physical form distinguishes it from several structurally related dichlorophenyl pyrrolidines that are supplied as solids or hydrochloride salts—for instance, (S)-2-(3,5-dichlorophenyl)pyrrolidine and (R)-2-(2,3-dichlorophenyl)pyrrolidine are provided as hydrochloride salts requiring different handling and solubilization protocols . The compound's boiling point (296.9±40.0 °C at 760 mmHg) and flash point (133.3±27.3 °C) provide additional specification benchmarks for quality verification and safe handling [1].

Chemical procurement Quality control Laboratory supply

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dichlorophenyl)pyrrolidine (CAS 887344-13-0)


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Studies

This compound is optimally deployed as a pharmacological tool for investigating nAChR subtype function, particularly α3β4 and α4β2 receptors, where it exhibits potent antagonist activity (IC₅₀ = 1.8-15 nM). Its ~37- to 245-fold selectivity for nAChR over DAT enables clean interpretation of nicotinic receptor-mediated effects without confounding dopaminergic modulation [1]. The demonstrated in vivo activity in murine behavioral models (tail-flick antinociception ED₅₀ = 1.2 mg/kg; locomotor activity ED₅₀ = 4.9 mg/kg) supports its use in whole-animal studies of nicotine response and smoking cessation target validation [1].

Synthesis of Novel CNS-Targeted Small Molecule Libraries

The compound's secondary amine functionality (unlike 1-position pyrrolidine analogs) enables N-alkylation, N-acylation, and N-sulfonylation for generating diverse chemical libraries targeting neurological disorders . The 3,5-dichloro substitution pattern provides a balanced lipophilic-hydrophilic profile (XLogP3 ≈ 3.1) suitable for CNS penetration, making it an attractive scaffold for medicinal chemistry programs pursuing nicotinic receptor modulators or balanced neurotransmitter transporter ligands [2].

Dopamine Transporter (DAT) Partial Inhibition Studies

With moderate DAT inhibition potency (IC₅₀ = 441-945 nM) approximately 135- to 400-fold lower than potent 3,4-dichloro DAT inhibitors, this compound serves as an appropriate probe for studying partial DAT inhibition or as a negative control in DAT-focused screening campaigns [1][3]. Its modest DAT activity permits examination of DAT-mediated effects at concentrations that do not fully saturate the transporter, enabling dose-response characterization in mixed receptor systems.

Analytical Reference Standard for LC-MS/MS Method Development

As a well-characterized compound with supplier-specified purity ≥96% (HPLC), established density (1.250 g/cm³), and defined storage requirements (0-8 °C), 2-(3,5-dichlorophenyl)pyrrolidine is suitable as a reference standard for developing and validating analytical methods for pyrrolidine derivatives in pharmaceutical research and quality control workflows . The compound's distinct retention properties and mass spectral signature facilitate its use as a system suitability standard.

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